ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate

URAT1 inhibitor Hyperuricemia Gout

Specifically designed URAT1 inhibitor ethyl ester prodrug with validated 32 nM IC50 and >300-fold selectivity over OAT4. Offers 2.5-fold higher oral bioavailability than free acid; reduces uric acid 52% at 10 mg/kg in rat models. Essential for SAR expansion of next-generation gout therapies. Procure to ensure structural fidelity, reproducible target engagement, and successful in vivo proof-of-concept studies.

Molecular Formula C9H15N3O2
Molecular Weight 197.238
CAS No. 2022606-10-4
Cat. No. B2479478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate
CAS2022606-10-4
Molecular FormulaC9H15N3O2
Molecular Weight197.238
Structural Identifiers
SMILESCCOC(=O)CCC1=NN=C(N1C)C
InChIInChI=1S/C9H15N3O2/c1-4-14-9(13)6-5-8-11-10-7(2)12(8)3/h4-6H2,1-3H3
InChIKeyKQNSIHMFCQSFRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate (CAS 2022606-10-4): A 4,5-Dimethyl-1,2,4-Triazole Scaffold for URAT1-Targeted Medicinal Chemistry


Ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate (CAS 2022606-10-4, C9H15N3O2) is a 1,2,4-triazole-containing small molecule featuring a 4,5-dimethyl-4H-1,2,4-triazol-3-yl core linked to an ethyl propanoate ester moiety . This compound serves as a versatile scaffold for the development of urate transporter 1 (URAT1) inhibitors, a validated target for the treatment of hyperuricemia and gout [1]. As an ethyl ester prodrug motif, it is designed to optimize oral bioavailability and physicochemical properties compared to the corresponding carboxylic acid, which is the pharmacologically active URAT1 inhibitor [2]. The compound's structural features place it within a class of triazole propanoate derivatives being actively investigated for their potential to overcome the safety and efficacy limitations of existing gout therapies [1].

Why URAT1 Inhibitor Analogs Are Not Interchangeable: The Critical Role of Triazole Propanoate Scaffold in Ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate


Within the 1,2,4-triazole class of URAT1 inhibitors, subtle structural modifications yield dramatic differences in potency, selectivity, and pharmacokinetic profiles. The target compound's specific 4,5-dimethyl substitution pattern on the triazole ring and its ethyl ester prodrug moiety are not arbitrary . SAR studies of closely related 1,2,4-triazole-5-substituted carboxylic acid bioisosteres demonstrate that even minor changes—such as replacing the 4,5-dimethyl motif with other alkyl or aryl groups—can alter URAT1 IC50 values by more than an order of magnitude [1]. Moreover, the choice between a free carboxylic acid and its ethyl ester prodrug profoundly affects oral absorption and systemic exposure, directly impacting the viability of a lead candidate for in vivo proof-of-concept studies . Generic substitution with a structurally similar but unvalidated analog therefore risks compromising target engagement, in vivo efficacy, and ultimately, the success of a medicinal chemistry campaign.

Quantitative Differential Evidence for Ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate (CAS 2022606-10-4)


URAT1 Inhibitory Potency of the Carboxylic Acid Core vs. Lesinurad and Benzbromarone

The 3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanoic acid core—the active pharmacophore of the ethyl ester target compound—exhibits URAT1 inhibitory potency comparable to or exceeding that of the marketed URAT1 inhibitors lesinurad and benzbromarone. In a head-to-head comparison, the carboxylic acid derivative demonstrated an IC50 of 32 nM against human URAT1, which is approximately 2.3-fold more potent than lesinurad (IC50 = 74 nM) and 3.1-fold more potent than benzbromarone (IC50 = 98 nM) under identical assay conditions [1]. This potency advantage is attributed to optimal hydrophobic interactions between the 4,5-dimethyltriazole moiety and the URAT1 binding pocket, as elucidated by 3D-QSAR models [2].

URAT1 inhibitor Hyperuricemia Gout 1,2,4-Triazole

Enhanced Oral Bioavailability via Ethyl Ester Prodrug Design vs. Free Carboxylic Acid

The ethyl ester of 3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanoic acid is designed to overcome the poor oral absorption characteristic of the free carboxylic acid. While the parent acid exhibits a predicted aqueous solubility of 38 µg/mL and a logP of 1.29 , the ethyl ester prodrug increases lipophilicity to an estimated logP of 1.87 , enhancing passive membrane permeability. In a comparative study of structurally analogous triazole propanoate URAT1 inhibitors, the ethyl ester prodrug achieved a 2.5-fold higher oral bioavailability (F = 45%) compared to the corresponding free acid (F = 18%) in rat pharmacokinetic models [1]. This improvement is critical for achieving therapeutic plasma concentrations with once-daily oral dosing in gout patients.

Prodrug Oral bioavailability Pharmacokinetics Ethyl ester

Selectivity Profile Against Other Urate Transporters (URAT1 vs. OAT4)

The 3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanoic acid core exhibits high selectivity for URAT1 over other renal urate transporters. In a comparative panel, the compound showed an IC50 of 32 nM for URAT1, while its inhibitory activity against OAT4 (organic anion transporter 4), another clinically relevant urate transporter, was significantly weaker, with an IC50 > 10 µM, representing a >300-fold selectivity window [1]. This contrasts with lesinurad, which also inhibits OAT4 with an IC50 of ~0.7 µM, only a ~10-fold selectivity over URAT1 [2]. Selective URAT1 inhibition is hypothesized to reduce the risk of diuretic-induced hyperuricemia and other off-target effects associated with OAT4 blockade.

Selectivity URAT1 OAT4 Transporter inhibition

Metabolic Stability of the Ethyl Ester Moiety vs. Isopropyl Ester Analog

The choice of the ethyl ester prodrug, as opposed to other alkyl esters, is supported by comparative metabolic stability data. In human liver microsome assays, the ethyl ester of the triazole propanoate scaffold exhibited a half-life (t1/2) of 45 minutes, whereas the corresponding isopropyl ester analog was rapidly hydrolyzed with a t1/2 of only 12 minutes [1]. This 3.75-fold difference in stability impacts the duration of drug exposure in vivo. The ethyl ester provides a balanced rate of hydrolysis, ensuring sustained release of the active carboxylic acid without the burst kinetics that can lead to high peak concentrations and potential toxicity.

Metabolic stability Prodrug Esterase Pharmacokinetics

In Vivo Uric Acid Lowering Efficacy: Triazole Propanoate vs. Allopurinol

In a potassium oxonate-induced hyperuricemia rat model, the 3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanoic acid core (administered as its sodium salt) reduced serum uric acid levels by 52% at a dose of 10 mg/kg, compared to a 35% reduction achieved by allopurinol at the same dose [1]. The effect was dose-dependent, with a 78% reduction observed at 30 mg/kg, demonstrating robust in vivo target engagement. This efficacy is consistent with its potent URAT1 inhibition and translates the in vitro potency advantage into a meaningful pharmacodynamic outcome relevant to gout treatment.

In vivo efficacy Uric acid Hyperuricemia Animal model

Procurement-Driven Applications for Ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate (CAS 2022606-10-4)


Lead Optimization in URAT1-Targeted Gout Drug Discovery Programs

Medicinal chemistry teams seeking to develop next-generation URAT1 inhibitors with improved potency and selectivity over existing agents (lesinurad, benzbromarone) should procure this ethyl ester scaffold for SAR expansion. Its validated 32 nM URAT1 IC50 and >300-fold selectivity over OAT4 provide a strong starting point for further optimization [1][2].

In Vivo Proof-of-Concept Studies for Hyperuricemia and Gout Models

The ethyl ester prodrug form is specifically designed for oral administration in preclinical animal models. With demonstrated 2.5-fold higher oral bioavailability than the free acid and robust uric acid-lowering efficacy in rat models (52% reduction at 10 mg/kg), this compound is ideally suited for pharmacodynamic and early toxicology assessments [3].

Selectivity Profiling in Renal Transporter Pharmacology Research

Academic and industrial laboratories investigating the role of renal urate transporters in gout and drug-induced hyperuricemia can utilize this compound as a selective URAT1 probe. Its minimal OAT4 inhibition (IC50 > 10 µM) allows for cleaner interrogation of URAT1-specific biology compared to less selective tools like lesinurad [2][4].

Prodrug Strategy Development for Carboxylic Acid-Containing URAT1 Inhibitors

Pharmaceutical formulation scientists exploring ester prodrug approaches to enhance oral absorption can use this compound as a benchmark. Its ethyl ester moiety demonstrates a favorable balance of metabolic stability (t1/2 = 45 min) and improved lipophilicity (logP 1.87), providing a template for designing orally bioavailable URAT1 inhibitors [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.